4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile
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Overview
Description
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of a chloro group at the 4-position, a morpholinopropoxy group at the 7-position, a nitro group at the 6-position, and a carbonitrile group at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Chlorination: The chloro group is introduced at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Morpholinopropoxy Substitution: The morpholinopropoxy group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinopropoxy moiety.
Carbonitrile Formation: The carbonitrile group is introduced through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Quinoline Derivatives: Substitution reactions yield various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study biological pathways and enzyme interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline: Similar structure with a methoxy group instead of a nitro group.
4-(3’-Chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline: Contains a fluoroanilino group, used as an anticancer agent (e.g., gefitinib).
Uniqueness
4-Chloro-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is unique due to the presence of both a nitro group and a carbonitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
919482-04-5 |
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Molecular Formula |
C17H17ClN4O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-chloro-7-(3-morpholin-4-ylpropoxy)-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O4/c18-17-12(10-19)11-20-14-9-16(15(22(23)24)8-13(14)17)26-5-1-2-21-3-6-25-7-4-21/h8-9,11H,1-7H2 |
InChI Key |
PNVYZELMOZQWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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